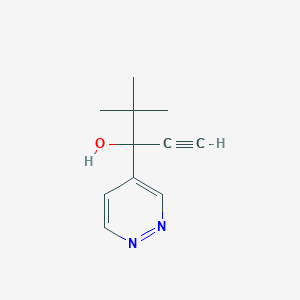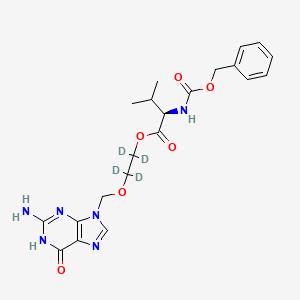
N-Carboxybenzyl D-Valacyclovir-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carboxybenzyl D-Valacyclovir-d4 is a stable isotope-labeled compound used primarily as an internal standard for the quantification of N-Carboxybenzyl D-Valacyclovir. It is a derivative of D-Valacyclovir, which is a prodrug of Acyclovir, a widely used antiviral medication.
Méthodes De Préparation
The synthesis of N-Carboxybenzyl D-Valacyclovir-d4 involves several steps, starting from the precursor D-Valacyclovir. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and consistency.
Analyse Des Réactions Chimiques
N-Carboxybenzyl D-Valacyclovir-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Carboxybenzyl D-Valacyclovir-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the accurate quantification of N-Carboxybenzyl D-Valacyclovir.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of antiviral drugs.
Medicine: It aids in the development and testing of new antiviral therapies by providing a reliable standard for drug quantification.
Industry: The compound is used in quality control processes to ensure the consistency and purity of pharmaceutical products.
Mécanisme D'action
The mechanism of action of N-Carboxybenzyl D-Valacyclovir-d4 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to the analytical techniques used, such as mass spectrometry, where it helps in the accurate measurement of the target compound.
Comparaison Avec Des Composés Similaires
N-Carboxybenzyl D-Valacyclovir-d4 is unique due to its stable isotope labeling, which provides enhanced accuracy in quantification compared to non-labeled compounds. Similar compounds include:
N-Carboxybenzyl D-Valacyclovir: The non-labeled version used for similar purposes but without the isotope labeling.
D-Valacyclovir: The parent compound used as an antiviral medication.
Acyclovir: The active drug form used to treat viral infections.
These compounds share structural similarities but differ in their specific applications and properties, with this compound being particularly valuable in analytical chemistry for its precision and reliability.
Propriétés
Formule moléculaire |
C21H26N6O6 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1/i8D2,9D2 |
Clé InChI |
ZQSUAJRZJTUOEA-LLCOACHCSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


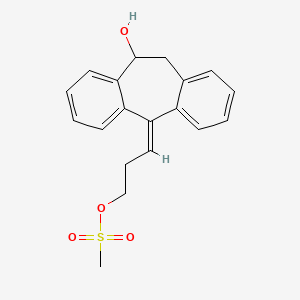
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
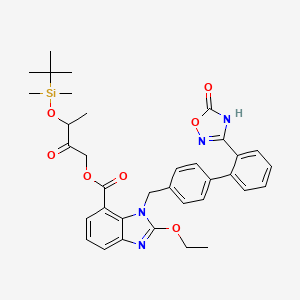
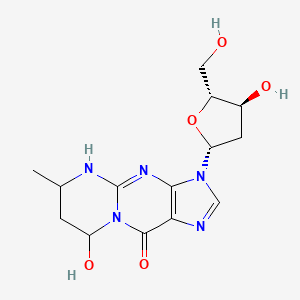
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
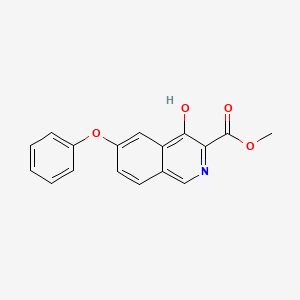
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
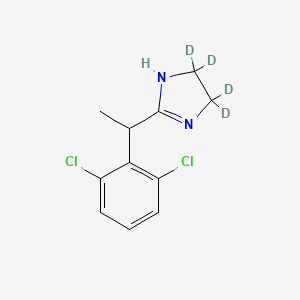
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
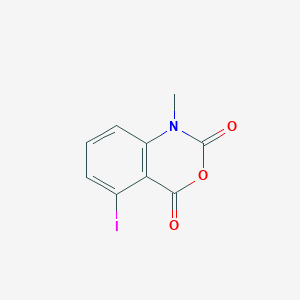
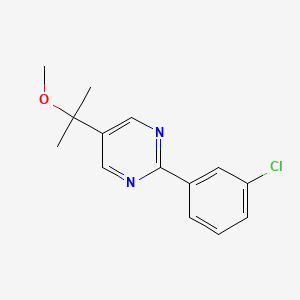

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
